molecular formula C8H16N4 B1418861 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine CAS No. 959239-65-7

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine

Cat. No.: B1418861
CAS No.: 959239-65-7
M. Wt: 168.24 g/mol
InChI Key: YOIGCOHFFYEZLZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine typically involves the construction of the triazole ring followed by the introduction of the butanamine moiety. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods are advantageous due to their efficiency, scalability, and environmental friendliness. Continuous-flow reactors allow for precise control over reaction parameters, leading to higher yields and safer handling of reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-1,2,4-triazol-5-amine
  • 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)hexan-2-amine
  • 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid

Uniqueness

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butanamine moiety differentiates it from other triazole derivatives, potentially enhancing its biological activity and making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-6(2)4-7(9)8-10-5-11-12(8)3/h5-7H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIGCOHFFYEZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672440
Record name 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-65-7
Record name 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine
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3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine
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3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine
Reactant of Route 4
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine
Reactant of Route 5
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine
Reactant of Route 6
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine

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